molecular formula C5H5BrN2O B11728943 5-Amino-2-bromo-3-hydroxypyridine

5-Amino-2-bromo-3-hydroxypyridine

Cat. No.: B11728943
M. Wt: 189.01 g/mol
InChI Key: HYRQRYJFHHOZTI-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-3-hydroxypyridine is an organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its bromine, amino, and hydroxyl functional groups, which confer unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-bromo-3-hydroxypyridine can be achieved through various methods. One common approach involves the bromination of 3-hydroxy-2-aminopyridine. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .

Another method involves the protection of the amino group followed by bromination and subsequent deprotection. For example, 2-amino-5-hydroxypyridine can be synthesized via a four-step process involving protective reactions, methoxylation, deprotection, and demethylation .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromo-3-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Coupling: Palladium catalysts, boronic acids

Major Products Formed

Scientific Research Applications

5-Amino-2-bromo-3-hydroxypyridine is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-bromo-3-hydroxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases by binding to the active site and preventing substrate access . The presence of the amino, bromine, and hydroxyl groups allows for specific interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-bromo-3-hydroxypyridine is unique due to the presence of all three functional groups (amino, bromine, and hydroxyl) on the pyridine ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

5-amino-2-bromopyridin-3-ol

InChI

InChI=1S/C5H5BrN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2

InChI Key

HYRQRYJFHHOZTI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)Br)N

Origin of Product

United States

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